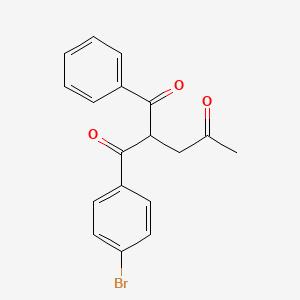![molecular formula C26H22O B14551024 Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- CAS No. 62225-19-8](/img/structure/B14551024.png)
Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno[2,1-b]pyran core with various substituents such as ethyl, dimethyl, and naphthalenyl groups. The compound’s molecular formula is C25H22O, and it has a molecular weight of approximately 350.4532 daltons .
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- can be achieved through multicomponent reactions involving active carbonyl compounds such as acenaphthoquinone, isatin, or ninhydrin with 1,3-diketones and malononitrile or ethyl cyanoacetate . These reactions can be carried out in the presence or absence of a catalyst, and they often involve a three-component reaction mechanism . Industrial production methods for this compound typically involve the use of specialized equipment and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroethanol (TFE), malononitrile, ethyl 2-cyanoacetate, ninhydrin, and 1,2-phenylenediamine .
Scientific Research Applications
Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antibacterial, antifungal, and antitumor activities . Additionally, this compound has industrial applications, particularly in the development of photochromic materials for data recording and storage .
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological activities . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed that the compound’s ability to form stable complexes with biological molecules plays a key role .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- can be compared with other similar compounds such as indeno[2,1-b]quinoxaline, indeno[2,1-c]pyridazine, and indeno[2,1-c]pyran-1,9-dione . These compounds share a similar core structure but differ in their substituents and specific properties. The uniqueness of Indeno[2,1-b]pyran, 3-ethyl-2,4-dimethyl-9-(2-naphthalenyl)- lies in its specific substituents, which contribute to its distinct chemical and biological activities .
Properties
CAS No. |
62225-19-8 |
|---|---|
Molecular Formula |
C26H22O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-ethyl-2,4-dimethyl-9-naphthalen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C26H22O/c1-4-21-16(2)24-22-11-7-8-12-23(22)25(26(24)27-17(21)3)20-14-13-18-9-5-6-10-19(18)15-20/h5-15H,4H2,1-3H3 |
InChI Key |
RHFCXNRZQFMLCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


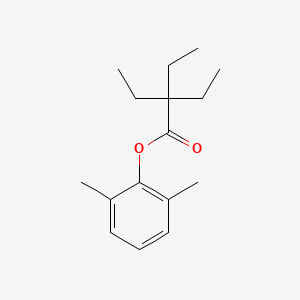
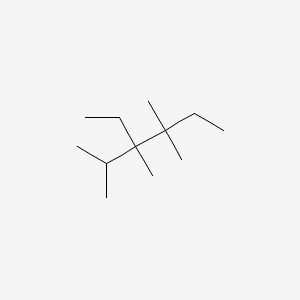
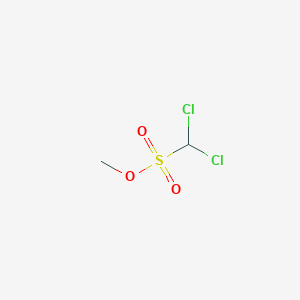
![Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14550959.png)
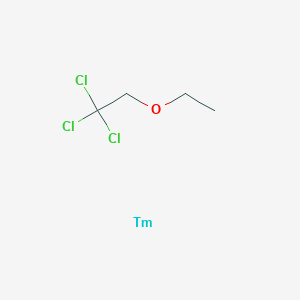
![N,N'-(Ethane-1,2-diyl)bis[N-(prop-2-en-1-yl)undec-10-enamide]](/img/structure/B14550967.png)
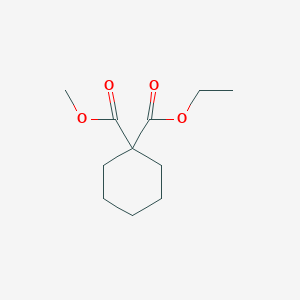
![7lambda~6~-Thiabicyclo[2.2.1]heptane-2,7,7-trione](/img/structure/B14550982.png)
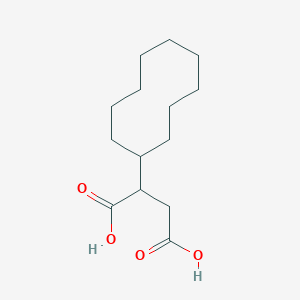
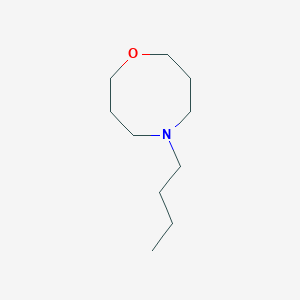
![N-{[1-(Undec-10-enoyl)piperidin-2-YL]methyl}undec-10-enamide](/img/structure/B14550996.png)
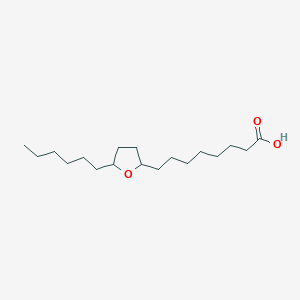
![3-Hexanone, 6-[6-hydroxy-2-(phenylmethyl)-2-azabicyclo[2.2.2]oct-6-yl]-](/img/structure/B14551004.png)
